molecular formula C6H7IN2O B3047133 1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone CAS No. 1354704-21-4

1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone

Cat. No.: B3047133
CAS No.: 1354704-21-4
M. Wt: 250.04
InChI Key: WXXZSDRDAYEGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone is a heterocyclic organic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position and a methyl group at the 1-position

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 4-iodo-1-methyl-1H-pyrazole.

    Acylation Reaction: The key step involves the acylation of 4-iodo-1-methyl-1H-pyrazole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine or triethylamine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the ethanone moiety.

    Coupling Reactions: The iodine atom can also engage in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted pyrazoles.

    Oxidation Products: Oxidized derivatives of the ethanone moiety.

    Coupling Products: Biaryl or alkyne-substituted pyrazoles.

Scientific Research Applications

1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Chemical Biology: The compound is used as a probe to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and catalytic activity.

    Protein-Ligand Interactions: It can interact with specific protein targets, modulating their function and activity through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

    4-Iodo-1-methyl-1H-pyrazole: Lacks the ethanone moiety, making it less versatile in certain chemical reactions.

    1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone: Similar structure but with a bromine atom instead of iodine, which can affect reactivity and biological activity.

    1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethanone: Another halogen-substituted analog with different electronic and steric properties.

Uniqueness: 1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone is unique due to the presence of the iodine atom, which imparts distinct reactivity patterns and potential biological activities compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with biological targets and its behavior in chemical reactions.

Properties

IUPAC Name

1-(4-iodo-2-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-4(10)6-5(7)3-8-9(6)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXZSDRDAYEGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NN1C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250019
Record name Ethanone, 1-(4-iodo-1-methyl-1H-pyrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-21-4
Record name Ethanone, 1-(4-iodo-1-methyl-1H-pyrazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-iodo-1-methyl-1H-pyrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone
Reactant of Route 5
1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.